![molecular formula C12H9ClN2O B15294506 4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)
4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride is a derivative of bipyridine, a class of compounds known for their extensive applications in coordination chemistry This compound features a bipyridine core with a methyl group at the 4’ position and a carbonyl chloride group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4’-Methyl[2,2’-bipyridine].
Functional Group Introduction:
Industrial Production Methods
化学反応の分析
Types of Reactions
4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The bipyridine core can undergo oxidation and reduction reactions, which are essential in coordination chemistry.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂):
Nucleophiles (Amines, Alcohols): Used in substitution reactions to form amides or esters.
Major Products
Amides and Esters: Formed through substitution reactions with nucleophiles.
Oxidized or Reduced Bipyridine Derivatives: Formed through oxidation or reduction reactions.
科学的研究の応用
4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride has several scientific research applications:
Coordination Chemistry: Used as a ligand in the formation of metal complexes.
Catalysis: Employed in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: Utilized in the synthesis of supramolecular structures and materials.
Biomedicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
作用機序
The mechanism of action of 4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride involves its ability to coordinate with metal centers through the nitrogen atoms in the bipyridine core. This coordination can influence the reactivity and stability of the metal complexes formed, making it valuable in catalysis and material science .
類似化合物との比較
Similar Compounds
4’-Methyl[2,2’-bipyridine]-4-carboxaldehyde: Similar structure but with a formyl group instead of a carbonyl chloride group.
2,2’-Bipyridine: Lacks the methyl and carbonyl chloride groups, making it less reactive in certain applications.
4,4’-Bipyridine: Symmetrical isomer with different coordination properties.
Uniqueness
4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride is unique due to the presence of both the methyl and carbonyl chloride groups, which enhance its reactivity and make it suitable for a wider range of applications compared to its simpler counterparts .
特性
分子式 |
C12H9ClN2O |
|---|---|
分子量 |
232.66 g/mol |
IUPAC名 |
2-(4-methylpyridin-2-yl)pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C12H9ClN2O/c1-8-2-4-14-10(6-8)11-7-9(12(13)16)3-5-15-11/h2-7H,1H3 |
InChIキー |
DDRHVONSHPYZCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


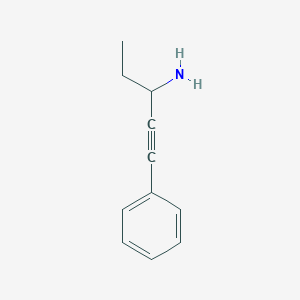
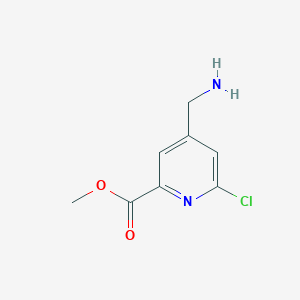
![(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B15294437.png)
![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzenesulfonyl chloride](/img/structure/B15294447.png)
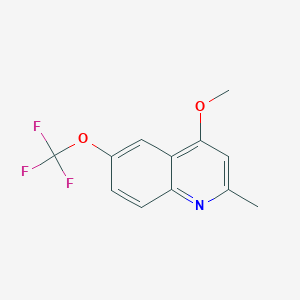



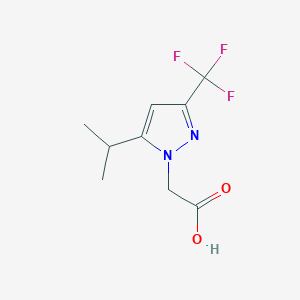
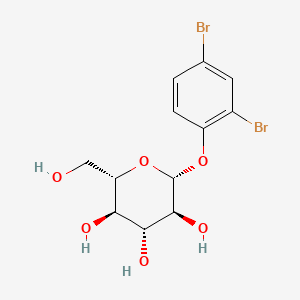

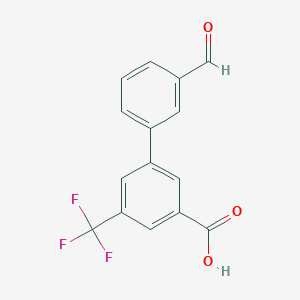
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)
![6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid](/img/structure/B15294513.png)
